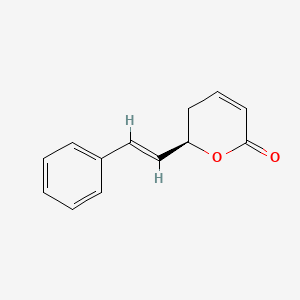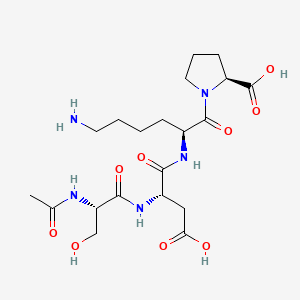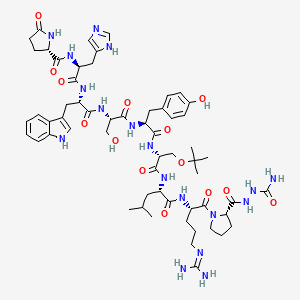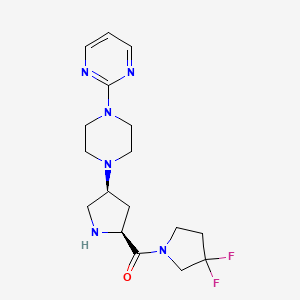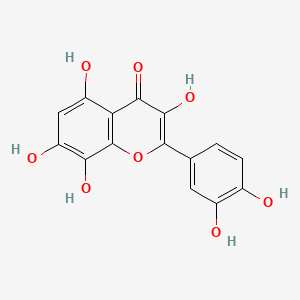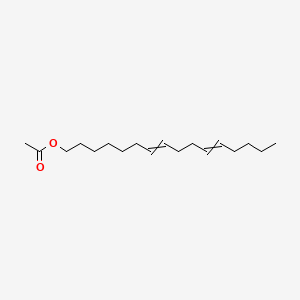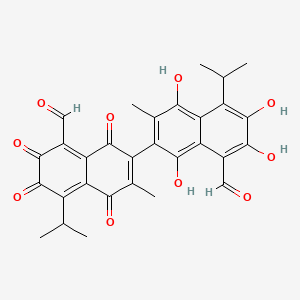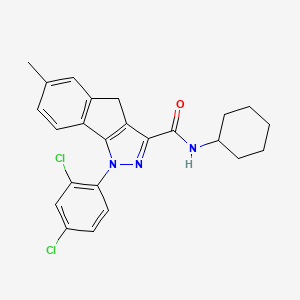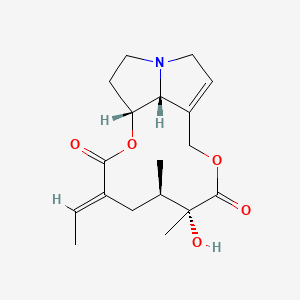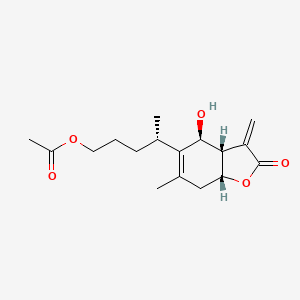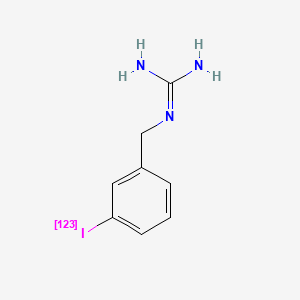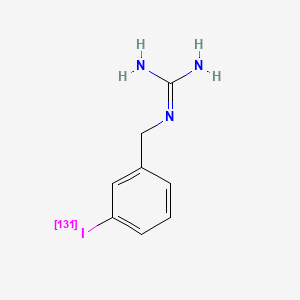
Verde rápido FCF
Descripción general
Descripción
Verde Rápido FCF, también conocido como Verde Alimentario 3, FD&C Verde No. 3, Verde 1724, Verde Sólido FCF y C.I. 42053, es un colorante alimentario turquesa triarilmetano. Su número E es E143 . This compound se recomienda como reemplazo de Verde Claro SF amarillento en el tricrómico de Masson, ya que su color es más brillante y es menos probable que se desvanezca . Se utiliza como una tinción cuantitativa para histonas a pH alcalino después de la extracción ácida de ADN y como una tinción de proteínas en electroforesis .
Aplicaciones Científicas De Investigación
Verde Rápido FCF tiene una amplia gama de aplicaciones de investigación científica. Se utiliza como una tinción cuantitativa para histonas y como una tinción de proteínas en electroforesis . También se utiliza en tinción histológica para mostrar colágeno, músculo, citoplasma y células en tejidos de mamíferos . Además, this compound se utiliza en la industria alimentaria como colorante para guisantes verdes enlatados, jaleas, salsas, pescado y postres . En la investigación biológica, se utiliza para teñir proteínas e identificar sitios de grabación o inyección extracelulares en experimentos electrofisiológicos .
Mecanismo De Acción
Verde Rápido FCF ejerce sus efectos uniéndose a objetivos moleculares y vías específicos. Por ejemplo, se ha demostrado que inhibe la agregación de α-sinucleína, una proteína asociada con la enfermedad de Parkinson . This compound interrumpe el pentámero de α-sinucleína y reduce el contenido de lámina β al reducir tanto las interacciones no polares como las polares . También regula a la baja los niveles de expresión de P2X4 espinal y citoquinas proinflamatorias en un modelo de dolor inflamatorio en roedores . Además, this compound actúa como un locus presináptico al inhibir la liberación de neurotransmisores en el sistema nervioso .
Análisis Bioquímico
Biochemical Properties
Fast Green FCF has been found to interact with proteins, particularly histones, in biochemical reactions . It is used as a stain in electrophoresis, indicating its interaction with proteins during this process . Its absorption maximum is at 625 nm, which is a characteristic utilized in its biochemical applications .
Cellular Effects
Fast Green FCF has been shown to suppress lipopolysaccharide (LPS)-induced microglial and astrocyte activation in the hippocampus . It also decreased the mRNA and protein levels of Toll-like receptor 4 (TLR4) and Myeloid differentiation primary response 88 (Myd88) in the hippocampus of LPS-treated mice .
Molecular Mechanism
Fast Green FCF exerts its effects at the molecular level through various mechanisms. It has been shown to decrease the mRNA and protein levels of TLR4 and Myd88, and suppress the phosphorylation of nuclear factor-κB (NF-κB) in the hippocampus of LPS-treated mice . This suggests that Fast Green FCF may interact with these biomolecules and influence their activity.
Temporal Effects in Laboratory Settings
Fast Green FCF has been used in laboratory settings for staining proteins in electrophoresis
Dosage Effects in Animal Models
Fast Green FCF has been shown to alleviate pain hypersensitivity in a rodent inflammatory pain model in a dose-dependent manner . In another study, it was found that systemic administration of Fast Green FCF (100 mg/kg, i.p. daily for 7 days) alleviated depressive-like behavior in LPS-treated mice .
Transport and Distribution
Fast Green FCF is poorly absorbed by the intestines . This suggests that it may be transported and distributed within the body through the digestive system.
Subcellular Localization
Given its use as a stain for histones and proteins in electrophoresis, it can be inferred that it may localize to areas where these biomolecules are present .
Métodos De Preparación
Verde Rápido FCF se sintetiza a través de una serie de reacciones químicas que involucran compuestos aromáticos. Un método común implica la reacción de derivados de benzaldehído con dimetilanilina en presencia de ácido sulfúrico, seguido de oxidación . La producción industrial de this compound generalmente implica el uso de ácido acético glacial y otros reactivos para preparar la solución colorante . Por ejemplo, una solución al 0,1% de this compound se puede preparar disolviendo 0,1 g del colorante en polvo en 100 ml de ácido acético al 1% .
Análisis De Reacciones Químicas
Verde Rápido FCF experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen ácido acético, etanol y ácido acético . Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, en electroforesis, this compound se utiliza para teñir proteínas, y el gel teñido se puede desteñir con etanol al 30%, ácido acético al 10% o ácido acético al 7% .
Comparación Con Compuestos Similares
Verde Rápido FCF a menudo se compara con otros colorantes triarilmetano como Azul Brillante R y Verde Claro SF amarillento. This compound es único en que es lineal en un rango más amplio de concentraciones de proteínas que Azul Brillante R . También se recomienda como reemplazo de Verde Claro SF amarillento en el tricrómico de Masson debido a su color más brillante y menor probabilidad de desvanecimiento . Otros compuestos similares incluyen Verde Alimentario 3 y C.I. 42053 .
Propiedades
Número CAS |
2353-45-9 |
|---|---|
Fórmula molecular |
C37H36N2NaO10S3 |
Peso molecular |
787.9 g/mol |
Nombre IUPAC |
disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate |
InChI |
InChI=1S/C37H36N2O10S3.Na/c1-3-38(24-26-7-5-9-33(21-26)50(41,42)43)30-15-11-28(12-16-30)37(35-20-19-32(40)23-36(35)52(47,48)49)29-13-17-31(18-14-29)39(4-2)25-27-8-6-10-34(22-27)51(44,45)46;/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49); |
Clave InChI |
GJKGYYLDVPVWBR-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)O.[Na] |
Apariencia |
Solid powder |
Color/Form |
Dark green powder or granules with a metallic luster Red to brown-violet powder or dark green crystals |
melting_point |
290 °C (decomposes) |
Key on ui other cas no. |
2353-45-9 |
Descripción física |
Dark green solid with a metallic luster; [Merck Index] Dark red hygroscopic solid; [Sigma-Aldrich MSDS] |
Pictogramas |
Irritant; Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Solubility at 25 °C: in ethanol, 0.01 g/100 mL; in glycerol, 20.0 g/100 mL; in propylene glycol, 20.0 g/100 mL In ethanol, 5 mg/mL; in ethylene glycol monomethyl ether, 60 mg/mL Dull orange solution in concentrated sulfuric acid, changing to dull green on dilution; orange solution in concentrated hydrochloric acid or concentrated nitric acid; bright blue solution in 10% aqueous sodium hydroxide. In water, 20.0 g/100 mL at 25 °C (2.0X10+5 mg/L) |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
C.I. 42053 F D and C Green #3 F D and C Green No. 3 Fast Green FCF FD and C GREEN NO. 3 FDC Green No. 3 Food Green 3 Green No. 3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fast Green FCF has shown promising effects against amyloid-deposit diseases. It interacts with amyloidogenic proteins, such as α-synuclein [, ], and inhibits their aggregation into cytotoxic amyloid fibrils. This interaction reduces cytotoxicity in cell cultures and may have therapeutic potential for diseases like Parkinson's disease []. Fast Green FCF has also demonstrated anti-depressive effects in mice by suppressing neuroinflammation. This is achieved through the downregulation of the TLR4/Myd88/NF-κB signaling pathway in the hippocampus, ultimately reducing pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 []. In inflammatory pain models, Fast Green FCF alleviated pain hypersensitivity by decreasing the expression of P2X4 receptors and pro-inflammatory cytokines in the spinal cord [].
A: Fast Green FCF (also known as Food Green No. 3 or C.I. 42053) possesses a complex molecular structure. While specific spectroscopic data is inconsistently reported throughout the provided research, its molecular formula is C37H34N2Na2O10S3 and its molecular weight is 808.86 g/mol []. Spectroscopic analysis like infrared spectroscopy can identify characteristic peaks providing information about its chemical bonds and functional groups [, ].
A: Fast Green FCF is compatible with various materials and exhibits stability under a range of conditions. For example, it is used in gelatin films for optical phase conjugation through four-wave mixing []. It demonstrates photostability when incorporated into tetracene nanoparticles, enhancing its applicability as a fluorescent sensor for detecting other dyes like itself []. It can be incorporated into photogalvanic solar cells, exhibiting enhanced performance and storage capacity when combined with fructose and surfactants like sodium lauryl sulphate under natural sunlight [].
A: Fast Green FCF can act as a catalyst in certain spectrophotometric assays. For instance, it plays a catalytic role in the determination of trace amounts of nitrite [] and ruthenium []. Its catalytic activity in these reactions allows for sensitive and selective detection of these analytes.
A: Yes, molecular dynamics simulations have been employed to elucidate the interaction mechanism between Fast Green FCF and α-synuclein []. These simulations revealed that Fast Green FCF disrupts α-synuclein pentamers, reducing their β-sheet content and thereby inhibiting fibril formation. While specific QSAR models are not explicitly mentioned in the provided research, the findings from these simulations could contribute to the development of such models for predicting the inhibitory activity of Fast Green FCF and its analogs against amyloid formation.
A: While specific SAR studies are not presented in the provided research, the identification of two binding regions (Y39-K45 and H50-Q62) on α-synuclein for Fast Green FCF [] provides a starting point for future SAR investigations. By systematically modifying the chemical structure of Fast Green FCF and evaluating the impact on its binding affinity and inhibitory potency, researchers can gain insights into the structural features crucial for its activity and potentially develop analogs with improved efficacy or selectivity.
A: While some studies have investigated the tissue distribution and biliary excretion of Fast Green FCF in rats [, ], detailed information on its complete ADME profile is limited in the provided research. More comprehensive PK/PD studies are necessary to understand its absorption, distribution, metabolism, and excretion in different animal models and humans, which is crucial for determining appropriate dosages and assessing its potential for clinical translation.
ANone: The available research does not provide information on resistance mechanisms or cross-resistance to Fast Green FCF. Further investigations are necessary to determine if prolonged exposure leads to the development of resistance and whether it shares any resistance mechanisms with existing drugs or therapeutic agents.
ANone: Several analytical techniques are employed in the research to characterize and quantify Fast Green FCF. These include:
- Spectrophotometry: Utilized to monitor the progress of reactions involving Fast Green FCF [, , , , , ] and quantify its concentration based on its absorbance properties.
- High-Performance Liquid Chromatography (HPLC): Employed for the separation, identification, and quantification of Fast Green FCF and its subsidiary colors in complex mixtures, such as food samples [, , ].
- Thin Layer Chromatography (TLC): Used for separating and isolating subsidiary colors present in commercial Fast Green FCF samples [].
- Mass Spectrometry (MS): Combined with techniques like LC-MS, it aids in identifying and characterizing the products formed during the oxidation of Fast Green FCF [, ].
- Microscopy: Techniques like transmission electron microscopy (TEM) [] and scanning electron microscopy (SEM) [, , ] are utilized to visualize the morphology and size of Fast Green FCF aggregates or particles, particularly in the context of its interaction with amyloidogenic proteins and its incorporation into nanostructured materials.
- Spectroscopy: Infrared (IR) spectroscopy [, ] provides information about the functional groups present in Fast Green FCF. Other spectroscopic techniques, such as UV-Vis spectroscopy [, , ], are employed to study its optical properties and investigate its interactions with other molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


